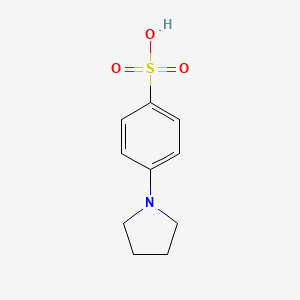

4-(Pyrrolidin-1-YL)benzenesulfonic acid

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-15(13,14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMDYZOTFPIAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622933 | |

| Record name | 4-(Pyrrolidin-1-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853789-34-1 | |

| Record name | 4-(Pyrrolidin-1-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. The spectrum of 4-(pyrrolidin-1-YL)benzenesulfonic acid is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the benzene (B151609) ring.

The protons of the pyrrolidine ring typically appear in the aliphatic region of the spectrum. Due to the influence of the adjacent nitrogen atom, the protons on the carbons directly attached to the nitrogen (α-protons) are expected to be deshielded and appear at a lower field compared to the protons on the other carbons of the ring (β-protons). These signals would likely appear as multiplets due to spin-spin coupling with neighboring protons. The chemical shifts of pyrrolidine protons are influenced by the solvent and any substituents. epa.gov

The protons on the para-substituted benzene ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. Given the substitution pattern, the aromatic protons would form an AA'BB' system, which often appears as two sets of doublets. The protons ortho to the electron-donating pyrrolidinyl group are expected to be shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing sulfonic acid group, which would be deshielded and appear at a lower field (higher ppm). The coupling constants for aromatic protons are also characteristic and aid in their assignment. sigmaaldrich.comchembk.comchemicalbook.com

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrrolidine H (α to N) | ~3.3 - 3.5 | Multiplet | - |

| Pyrrolidine H (β to N) | ~1.9 - 2.1 | Multiplet | - |

| Aromatic H (ortho to Pyrrolidinyl) | ~6.6 - 6.8 | Doublet | ~8-9 |

| Aromatic H (ortho to SO₃H) | ~7.7 - 7.9 | Doublet | ~8-9 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrrolidine ring are expected to appear in the aliphatic region of the spectrum. The carbons directly bonded to the nitrogen (α-carbons) will be at a lower field than the β-carbons. The carbon atoms of the benzene ring will appear in the aromatic region. The carbon atom attached to the nitrogen (C-N) will be significantly shifted downfield due to the electron-donating effect of the nitrogen. Conversely, the carbon atom attached to the sulfonic acid group (C-S) will also be downfield, influenced by the electron-withdrawing nature of the sulfonyl group. The chemical shifts of the other aromatic carbons will be influenced by their position relative to these two substituents. sigmaaldrich.com

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine C (α to N) | ~47 - 50 |

| Pyrrolidine C (β to N) | ~25 - 28 |

| Aromatic C (C-N) | ~148 - 152 |

| Aromatic C (ortho to Pyrrolidinyl) | ~112 - 115 |

| Aromatic C (ortho to SO₃H) | ~128 - 131 |

| Aromatic C (C-S) | ~138 - 142 |

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the α- and β-protons of the pyrrolidine ring and between the adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the aromatic protons at ~6.7 ppm would show a correlation to the carbon signal at ~113 ppm.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the sulfonic acid group, the aromatic ring, and the tertiary amine within the pyrrolidine ring.

Sulfonic Acid Group (SO₃H) : This group has several characteristic vibrations. The S=O stretching vibrations are typically strong in the IR spectrum and appear in the range of 1350-1120 cm⁻¹. The S-O stretching vibration is expected around 1050-1000 cm⁻¹. The O-H stretch of the sulfonic acid is broad and appears in the region of 3000-2500 cm⁻¹.

Aromatic Ring : The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the ring.

Pyrrolidine Ring : The C-N stretching vibration of the tertiary amine is expected in the region of 1250-1020 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups will appear in the 3000-2800 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Sulfonic Acid | O-H stretch | 3000 - 2500 | Broad, Strong |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic (Pyrrolidine) | C-H stretch | 2980 - 2850 | Strong |

| Aromatic | C=C stretch | 1600 - 1450 | Medium to Strong |

| Sulfonic Acid | S=O stretch | 1350 - 1120 | Strong |

| Tertiary Amine (Pyrrolidine) | C-N stretch | 1250 - 1020 | Medium |

| Sulfonic Acid | S-O stretch | 1050 - 1000 | Strong |

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

For this compound (C₁₀H₁₃NO₃S), the expected exact mass can be calculated. The molecular ion peak in the mass spectrum would confirm this molecular weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzenesulfonic acid derivatives involve the loss of SO₂ or SO₃. For this compound, characteristic fragmentation patterns would include:

Cleavage of the C-S bond, leading to fragments corresponding to the benzenylpyrrolidine cation and the sulfonic acid radical, or vice versa.

Loss of small molecules such as SO₂, SO₃, or H₂O.

Fragmentation of the pyrrolidine ring. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines.

Expected Mass Spectrometry Data for this compound

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 227 | [M]⁺ | Molecular Ion |

| 146 | [M - SO₃H]⁺ | Loss of sulfonic acid group |

| 163 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 70 | [C₄H₈N]⁺ | Fragment from pyrrolidine ring |

X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Insights

A successful XRD analysis would yield the following information:

Crystal System and Space Group : These describe the symmetry of the crystal lattice.

Unit Cell Dimensions : The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic Coordinates : The precise position of each atom in the unit cell.

Bond Lengths and Angles : These can be compared to standard values to identify any unusual structural features. For example, the C-N and C-S bond lengths can provide information about the electronic interaction between the substituents and the aromatic ring.

Torsional Angles : These describe the conformation of the molecule, such as the twist between the pyrrolidine ring and the benzene ring.

Intermolecular Interactions : XRD can reveal hydrogen bonding and other non-covalent interactions that are important for the packing of the molecules in the crystal. In the case of this compound, hydrogen bonding involving the sulfonic acid group would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules containing chromophores. In the case of this compound, the molecule comprises a benzene ring substituted with both a sulfonyl group (-SO₃H) and a pyrrolidinyl group. This combination of an electron-withdrawing sulfonic acid group and an electron-donating pyrrolidinyl group, linked through a conjugated π-system, gives rise to a characteristic UV-Vis absorption spectrum. The spectrum is primarily defined by electronic transitions within the aromatic ring, which are significantly influenced by the electronic effects of the substituents.

The benzene ring itself exhibits characteristic π→π* transitions. Unsubstituted benzene typically shows a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. libretexts.orgsciencepublishinggroup.com The presence of substituents on the benzene ring can cause a shift in these absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect).

In this compound, the nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be delocalized into the π-electron system of the benzene ring. This extended conjugation, often referred to as a charge-transfer transition, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the π→π* transitions are expected to be red-shifted compared to unsubstituted benzene. The electron-donating nature of the pyrrolidinyl group enhances this effect.

Detailed research findings on analogous compounds support these expectations. For instance, the introduction of an amino group (an auxochrome) on the benzene ring of benzenesulfonamide (B165840) derivatives is known to cause a bathochromic shift in the UV-Vis absorption spectrum. Similarly, studies on other N-aryl substituted compounds demonstrate the significant role of the nitrogen lone pair in extending the conjugation and influencing the absorption maxima. researchgate.net

The solvent in which the spectrum is recorded can also play a crucial role. sciencepublishinggroup.com Polar solvents may interact differently with the ground and excited states of the molecule compared to non-polar solvents, leading to shifts in the absorption maxima (solvatochromism). sciencepublishinggroup.com For a molecule like this compound with a polar sulfonic acid group, the choice of solvent is particularly important for obtaining reproducible and informative spectra.

Interactive Data Table: UV-Vis Absorption Data of Related Aromatic Compounds

| Compound Name | Structure | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

| Benzene | C₆H₆ | 254 | 204 | π→π | libretexts.org |

| Benzenesulfonamide | C₆H₅SO₂NH₂ | ~218, ~264 | Not Specified | π→π | sielc.com |

| Toluene | C₇H₈ | ~262 | ~300 | π→π | libretexts.org |

| p-Nitroaniline | C₆H₆N₂O₂ | 380 (in water) | Not Specified | π→π / CT | sciencepublishinggroup.com |

The data in the table highlights the influence of different substituents on the UV-Vis absorption of the benzene ring. The bathochromic shift observed in p-nitroaniline, which has both a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro), is indicative of a significant intramolecular charge-transfer character in its electronic transitions. sciencepublishinggroup.com A similar, though perhaps less pronounced, effect would be anticipated for this compound due to the push-pull nature of its substituents. The pyrrolidinyl group acts as the electron donor and the benzenesulfonic acid moiety as the electron acceptor, facilitating a charge-transfer transition upon absorption of UV radiation.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Architecture and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Pyrrolidin-1-YL)benzenesulfonic acid, these methods provide a window into its three-dimensional structure and the distribution of electrons within that structure.

Density Functional Theory (DFT) is a robust computational method for predicting the geometry and stability of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a 6-31G* or larger basis set, would be employed to find the molecule's lowest energy conformation.

The optimized geometry would reveal key structural parameters. The pyrrolidine (B122466) ring is expected to adopt a non-planar, envelope or twisted conformation to minimize steric strain. The benzenesulfonic acid moiety will be largely planar, though the sulfonyl group will have a tetrahedral arrangement of oxygen and sulfur atoms. The nitrogen atom of the pyrrolidine ring will be bonded to the C4 carbon of the benzene (B151609) ring, and this bond is predicted to have a slight pyramidalization at the nitrogen center.

A study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, a related N-arylpyrrolidine, showed that the optimized DFT structure is consistent with experimental X-ray diffraction data, lending confidence to the predictive power of this method for the title compound. aps.org In another relevant study on 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, the S1-N1 bond length was determined to be 1.628 Å, providing a reasonable estimate for the sulfonamide linkage. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Analogous Compound Source |

| C-N (pyrrolidine-benzene) bond length | ~1.40 Å | N-phenylpyrrolidine |

| S-N bond length | ~1.63 Å | 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid mdpi.com |

| C-S bond length | ~1.77 Å | p-Toluenesulfonic acid |

| S=O bond length | ~1.45 Å | p-Toluenesulfonic acid |

| C-N-C (pyrrolidine) bond angle | ~112° | N-phenylpyrrolidine |

| C-S-N bond angle | ~107° | Substituted sulfonamides |

| Dihedral Angle (Pyrrolidine-Benzene) | ~40-50° | N-phenylpyrrolidine |

Note: These values are estimations based on computational data for structurally related molecules and are intended for illustrative purposes.

Ab initio methods, which solve the Schrödinger equation without empirical parameters, are crucial for accurately describing electron correlation—the interaction between electrons that is not accounted for in mean-field theories like Hartree-Fock. For a molecule like this compound, with its mix of sigma and pi electrons and lone pairs, electron correlation is significant.

Methods such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) can provide a more accurate electronic structure description. capes.gov.brnih.gov A study on pyrrolidine derivatives using MP2 calculations has shown good agreement with experimental vibrational spectra, indicating an accurate description of the potential energy surface, which is heavily influenced by electron correlation. capes.gov.br For the aromatic portion, ab initio studies on substituted benzenes have demonstrated the importance of including electron correlation to correctly predict orbital energies and charge distributions. ias.ac.in

In this compound, electron correlation would be particularly important in describing the delocalization of the nitrogen lone pair into the benzene ring's pi-system and the electronic structure of the sulfonyl group. These effects are critical for understanding the molecule's reactivity and spectroscopic properties. While computationally more expensive than DFT, ab initio methods provide a higher level of theory for benchmarking and for cases where DFT may not be sufficiently accurate. arxiv.org

Conformational Analysis and Energy Landscapes of Substituted Pyrrolidine-Sulfonic Acid Moieties

The conformational flexibility of this compound is primarily determined by two factors: the puckering of the pyrrolidine ring and the rotation around the N-C(aryl) bond. The pyrrolidine ring is not flat and exists in various "puckered" conformations, such as the envelope and twisted forms, which interconvert rapidly at room temperature. nih.gov

The rotation around the bond connecting the pyrrolidine nitrogen to the benzene ring is also a key conformational feature. The energy barrier for this rotation determines the relative orientation of the two ring systems. For N-phenylpyrrolidine, this barrier has been computationally estimated to be relatively low, allowing for a range of dihedral angles to be accessible. arxiv.org However, the bulky sulfonic acid group at the para position in the title compound would likely influence this rotational profile, potentially favoring a more twisted conformation to minimize steric hindrance between the pyrrolidine hydrogens and the sulfonyl oxygens.

A potential energy surface scan would reveal the low-energy conformations and the transition states connecting them. It is expected that the global minimum energy structure will feature a twisted arrangement between the pyrrolidine and benzene rings.

Table 2: Estimated Rotational and Inversion Barriers for Key Moieties

| Conformational Change | Estimated Energy Barrier (kcal/mol) | Basis of Estimation |

| Pyrrolidine ring pseudorotation | < 1 | Studies on pyrrolidine |

| Rotation about N-C(aryl) bond | 2-5 | Studies on N-phenylurea arxiv.org |

| Inversion at Nitrogen atom | ~5-7 | Studies on substituted amines |

Note: These values are illustrative and based on data from analogous molecular systems.

Molecular Docking Studies for Elucidating Binding Interactions with Hypothetical Receptors (as a methodological approach)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. nih.govrsc.org This method is instrumental in drug discovery and involves two main steps: sampling the conformational space of the ligand within the receptor's binding site and then scoring these conformations to estimate the binding affinity. aps.orgsigmaaldrich.com

For this compound, a hypothetical docking study would involve defining a binding pocket on a model receptor. The sulfonamide group is a key functional group in many drugs and is known to form strong hydrogen bonds. capes.gov.br The sulfonic acid moiety, with its acidic proton and oxygen lone pairs, would be a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a receptor's active site. The pyrrolidine ring, being relatively non-polar, could engage in van der Waals or hydrophobic interactions. The aromatic benzene ring could participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. arxiv.org

The docking process would generate a series of possible binding poses, each with a calculated binding energy. The poses with the lowest binding energies are considered the most likely. This methodological approach allows for the generation of hypotheses about the key interactions that could drive the binding of this compound to a biological target, guiding further experimental studies. nih.govrsc.org

Simulation of Spectroscopic Signatures (Vibrational and Electronic)

Computational methods can simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, providing a powerful tool for interpreting experimental data and understanding the molecule's electronic structure.

The simulated infrared (IR) and Raman spectra for this compound would be calculated from the harmonic vibrational frequencies obtained from a DFT optimization. arxiv.org Key predicted vibrational modes would include the S=O symmetric and asymmetric stretches (around 1350 and 1150 cm⁻¹), the C-S stretch (around 700 cm⁻¹), and various C-H and C-N stretching and bending modes from the pyrrolidine and benzene rings. nih.gov A study on N-alkyl-N-methylpyrrolidinium salts demonstrated that DFT calculations can successfully reproduce experimental Raman spectra and aid in assigning conformational isomers. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Analogous Compound Source |

| N-H stretch (of protonated form) | Not applicable (no N-H) | N/A |

| C-H stretch (aromatic) | 3100-3000 | Benzene derivatives |

| C-H stretch (aliphatic) | 3000-2850 | Pyrrolidine derivatives capes.gov.br |

| S=O asymmetric stretch | ~1350 | p-Toluenesulfonic acid |

| S=O symmetric stretch | ~1150 | p-Toluenesulfonic acid |

| C-N stretch | 1250-1180 | N-phenylpyrrolidine |

| C-S stretch | 750-650 | p-Toluenesulfonic acid |

Note: These are characteristic frequency ranges and are subject to shifts based on the specific molecular environment.

Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. aps.org For this compound, the spectrum is expected to be dominated by π → π* transitions within the benzene ring. The nitrogen atom's lone pair donation into the ring will likely cause a red-shift (a shift to longer wavelengths) of these transitions compared to unsubstituted benzene. A TD-DFT study on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives showed that the long-wavelength bands could be assigned to intramolecular charge transfer transitions. aps.org A similar charge transfer character may be present in the electronic transitions of the title compound.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Predicted Wavelength (nm) | Oscillator Strength |

| π → π* (Benzene ring) | ~260-280 | Moderate |

| n → π* (Charge transfer) | ~290-320 | Weak to Moderate |

Note: These are estimated values based on TD-DFT calculations of similar aromatic systems and are for illustrative purposes.

Noncovalent Interaction Analysis within the Molecular System

Noncovalent interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. mdpi.com These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial for determining molecular conformation and packing in the solid state. nih.gov

For a single molecule of this compound, NCI analysis would primarily reveal intramolecular interactions. An NCI plot would likely show van der Waals interactions between the hydrogen atoms of the pyrrolidine ring and the benzene ring. There may also be some steric repulsion, indicated by red areas in the NCI plot, between the hydrogens on the pyrrolidine ring adjacent to the nitrogen and the sulfonyl group, which would influence the preferred rotational angle between the rings.

A study of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid used NCI analysis to visualize van der Waals and steric interactions within the molecule. mdpi.com This type of analysis provides a qualitative and quantitative understanding of the subtle forces that govern the molecule's three-dimensional shape.

Supramolecular Chemistry and Self Assembly Studies

Hydrogen Bonding Networks Involving Sulfonic Acid and Pyrrolidine (B122466) Functionalities

The sulfonic acid and pyrrolidine groups are key players in the formation of hydrogen-bonded networks in crystals of 4-(pyrrolidin-1-YL)benzenesulfonic acid. The sulfonic acid group (–SO₃H) is a strong hydrogen bond donor, while the nitrogen atom in the pyrrolidine ring acts as a hydrogen bond acceptor. This donor-acceptor pairing is fundamental to the creation of predictable and robust supramolecular synthons.

The basicity of the pyrrolidine nitrogen is a significant factor in these interactions. Studies on various pyrrolidine derivatives have shown that substituents on the ring can modulate this basicity, which in turn affects the strength and geometry of the hydrogen bonds formed. nih.gov In the case of this compound, the electronic effect of the benzenesulfonic acid group influences the basicity of the pyrrolidine nitrogen, thereby directing the self-assembly process.

Role of the Pyrrolidine Moiety in Supramolecular Recognition and Directionality

The pyrrolidine ring, beyond its role as a simple hydrogen bond acceptor, imparts specific spatial characteristics and directionality to the supramolecular assemblies of this compound. The five-membered ring is not planar and can adopt various puckered conformations, often referred to as "pseudorotation." nih.gov This conformational flexibility, influenced by substituents and intermolecular interactions, allows the molecule to adopt specific three-dimensional arrangements that are crucial for molecular recognition. nih.gov

The pyrrolidine scaffold can be functionalized to introduce chirality, which is a key element in enantioselective recognition processes. nih.gov In supramolecular chemistry, the defined shape and stereochemistry of the pyrrolidine moiety can direct the assembly of molecules into chiral superstructures. This directionality is vital for applications such as chiral separation and asymmetric catalysis. The ability of the pyrrolidine ring to participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, further enhances its role in achieving specific and directional molecular recognition. acs.orgnih.gov

Formation of Co-crystals and Supramolecular Architectures with Benzenesulfonic Acid Derivatives

The formation of co-crystals represents a powerful strategy to modify the physicochemical properties of solid-state materials without altering the covalent structure of the constituent molecules. nih.govrsc.org Benzenesulfonic acid and its derivatives are excellent candidates for co-crystal formation due to the strong hydrogen-bonding capability of the sulfonic acid group. wikipedia.org This group can form reliable supramolecular synthons with a variety of functional groups, such as amides, carboxylic acids, and pyridines. acs.org

In the context of this compound, the presence of both the sulfonic acid and the pyrrolidine functionalities offers multiple sites for co-crystal formation. The sulfonic acid can form hydrogen bonds with co-formers that are hydrogen bond acceptors, while the pyrrolidine nitrogen can interact with co-formers that are hydrogen bond donors. This versatility allows for the design of a wide range of co-crystals with tailored properties. The process of co-crystallization can be achieved through various methods, including solvent evaporation, grinding, and slurry techniques, with the outcome often dependent on the stoichiometry of the components and the solvent used. nih.govnih.gov

Table 1: Examples of Supramolecular Synthons Involving Sulfonic Acid Derivatives

| Functional Group 1 | Functional Group 2 | Resulting Synthon |

| Sulfonic Acid (-SO₃H) | Pyridine | O-H···N |

| Sulfonic Acid (-SO₃H) | Carboxylic Acid (-COOH) | O-H···O=C |

| Sulfonic Acid (-SO₃H) | Amide (-CONH₂) | O-H···O=C and N-H···O=S |

| Pyrrolidine (>N-) | Carboxylic Acid (-COOH) | N···H-O |

This table illustrates potential hydrogen bonding interactions based on general principles of supramolecular chemistry.

Host-Guest Chemistry with Pyrrolidine-Sulfonic Acid Scaffolds

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. nih.gov Scaffolds incorporating both pyrrolidine and sulfonic acid functionalities have the potential to act as hosts for a variety of guests. The sulfonic acid group can provide a binding site for cationic guests through electrostatic interactions and hydrogen bonding, while the pyrrolidine ring can contribute to the formation of a binding cavity and participate in hydrophobic and van der Waals interactions.

The design of such host molecules often involves creating a pre-organized cavity that is complementary in size, shape, and chemical nature to the intended guest. While specific examples for this compound are not detailed in the provided search results, the principles of host-guest chemistry suggest that macrocyclic structures built from this scaffold could exhibit selective binding properties. nih.govnih.gov The recognition process can be tuned by modifying the structure of the host, for instance, by introducing additional functional groups to enhance binding affinity and selectivity. rsc.org

Applications in Ordered Assemblies and Soft Materials based on Amino Acid Derivatives

Amino acids and their derivatives are valuable building blocks for the construction of ordered assemblies and soft materials due to their inherent biocompatibility, chirality, and diverse chemical functionalities. mdpi.comresearchgate.netsemanticscholar.org These molecules can self-assemble into a variety of nanostructures, such as fibers, ribbons, and vesicles, which can form hydrogels or organogels. conicet.gov.ar

While this compound is not a natural amino acid, its zwitterionic nature (resulting from internal proton transfer from the sulfonic acid to the pyrrolidine nitrogen) is analogous to that of amino acids. This characteristic can drive the formation of ordered structures in a similar fashion to how amino acids assemble. The interplay of hydrogen bonding, electrostatic interactions, and π-π stacking (from the benzene (B151609) ring) can lead to the formation of well-defined, hierarchical structures. nih.gov These self-assembled materials have potential applications in areas such as drug delivery, tissue engineering, and catalysis, leveraging the functional properties of the constituent molecules. mdpi.comresearchgate.net The development of pyrrolidine-based porous polymers also highlights the utility of this scaffold in creating functional materials. rsc.org

Applications in Advanced Materials Science

Incorporation into Polymeric Systems for Functional Materials

The bifunctional nature of 4-(Pyrrolidin-1-YL)benzenesulfonic acid makes it a valuable monomer or functionalizing agent for a variety of polymeric systems. The sulfonic acid group can be incorporated into polymer backbones or side chains, imparting properties such as ion conductivity, hydrophilicity, and thermal stability. The pyrrolidinyl group, a cyclic secondary amine, can act as a site for further chemical modifications or influence the polymer's morphology and solubility.

Zwitterionic polymers, which contain an equal number of cationic and anionic groups, are a significant class of materials that can be synthesized using monomers like this compound. researchgate.netresearchgate.netsemanticscholar.org These polymers often exhibit unique properties such as excellent hydration, biocompatibility, and resistance to nonspecific protein adsorption, making them suitable for biomedical applications and antifouling surfaces. preprints.org The synthesis of such polymers can be achieved through the direct polymerization of zwitterionic monomers or by the post-polymerization modification of a precursor polymer. researchgate.netresearchgate.net

The incorporation of sulfonic acid groups into aromatic polymers is a well-established method for creating proton exchange membranes for fuel cells. google.com While specific research on polyketones incorporating this compound is not widely published, the principle of using sulfonated aromatic compounds as monomers to produce polymers with controlled sulfonic acid content is a viable strategy for developing materials with high electrical conductivity and good mechanical properties. google.com

Table 1: Potential Polymeric Systems Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Properties | Potential Applications |

| Zwitterionic Polymers | Direct polymerization of the monomer | High hydrophilicity, antifouling | Biomedical coatings, drug delivery |

| Sulfonated Aromatic Polymers | Co-polymerization with other aromatic monomers | Proton conductivity, thermal stability | Proton exchange membranes |

| Functionalized Polyolefins | Grafting onto a polyolefin backbone | Modified surface energy, dye affinity | Specialty films, functional textiles |

Development of Nanomaterials with Pyrrolidine-Sulfonic Acid Components

The surface functionalization of nanomaterials with organic molecules is a key strategy for tailoring their properties and enabling their use in various applications. Aromatic sulfonic acids have been successfully used to functionalize magnetic nanoparticles, providing a high degree of functionality and stability. nih.govmdpi.com This approach allows for the covalent linkage of the functional group to the nanoparticle surface, often via in situ generation of a diazonium species. nih.gov

Specifically, silica-coated magnetic nanoparticles have been functionalized with various sulfonic acids, including aromatic derivatives. mdpi.commsrjournal.com These functionalized nanoparticles can act as reusable catalysts in organic reactions. rsc.orgtandfonline.comresearchgate.net For instance, sulfonic acid-functionalized magnetic nanoparticles have been employed as efficient catalysts for the synthesis of various organic compounds, demonstrating high catalytic activity and easy magnetic separation for reuse. nih.gov

While direct functionalization with this compound is not extensively documented, the established methods for attaching aromatic sulfonic acids to nanoparticle surfaces suggest that this compound could be a viable candidate for creating novel functional nanomaterials. nih.govmdpi.comresearchgate.net The presence of the pyrrolidine (B122466) group could offer additional functionalities, such as acting as a coordination site for metal ions or as a basic catalyst.

Table 2: Examples of Nanomaterials Functionalized with Related Sulfonic Acids

| Nanoparticle Core | Functionalizing Agent | Characterization Techniques | Application |

| Carbon-coated Cobalt | Aromatic sulfonic acids | Not specified | Catalysis, Biomedicine nih.gov |

| Magnetite (Fe3O4) | L-proline N-sulfonic acid | SEM, VSM, TGA, XRD | Reusable catalyst rsc.org |

| Silica-coated Cobalt Ferrite | Aliphatic and aromatic sulfonic acids | Not specified | Acid-catalyzed deprotection mdpi.com |

| Fe3O4@SiO2 | Butyl sulfonic acid | FT-IR, XRD, FE-SEM, EDX, VSM | Synthesis of benzothiazoles tandfonline.com |

Electronic and Optical Material Applications of Sulfonic Acid Derivatives

Sulfanilic acid (4-aminobenzenesulfonic acid), a closely related compound, is recognized as a promising material for optoelectronic and nonlinear optical (NLO) applications. researchgate.net Its zwitterionic nature and crystalline structure contribute to its desirable optical properties. researchgate.netwikipedia.org Theoretical studies on sulfanilic acid have explored its electronic band structure, revealing its potential as a semiconductor with a calculated band gap energy around 4.23 eV. nih.gov

Conductive polymers are another area where sulfonic acid derivatives play a crucial role. Polymers like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) are widely used in flexible electronics and optoelectronic devices due to their high electrical conductivity and optical transparency. mdpi.com The sulfonate groups in the PSS component act as charge-balancing dopants and enhance the processability of the conductive polymer. While direct polymerization of this compound into a conductive polymer is not reported, its structural similarity to monomers used in conductive polymer synthesis suggests potential in this area. The pyrrolidine group could influence the electronic properties of the resulting polymer through its electron-donating nature.

The electrical and electrochemical properties of conducting polymers are highly dependent on the doping process, which involves the introduction of charge carriers into the polymer chain. mdpi.com The sulfonic acid group within the this compound structure could potentially act as an internal dopant, leading to self-doped conductive polymers.

Utilization as Material Building Blocks for Customized Architectures

The concept of using molecular building blocks to construct complex, hierarchical materials is a cornerstone of modern materials science. Aromatic compounds are often employed in the self-assembly of supramolecular polymers through non-covalent interactions such as π-π stacking. nih.govnih.gov The combination of an aromatic ring with functional groups that can participate in hydrogen bonding or electrostatic interactions makes this compound an interesting candidate for the design of self-assembling systems.

Sulfonated hierarchical materials, such as zeolites, have been synthesized and used as solid acid catalysts. researchgate.net The introduction of sulfonate groups can create materials with well-defined pore structures and high acid density. Similarly, sulfonate-functionalized organic frameworks have been designed for applications in gas separation, demonstrating that the sulfonate group can be used to tune the pore size and surface chemistry of porous materials. acs.org

The zwitterionic nature of this compound could be exploited to direct the assembly of customized architectures through a combination of electrostatic interactions and hydrogen bonding. This could lead to the formation of layered materials, liquid crystals, or other ordered structures with unique properties.

Role in Chemosensing and Analytical Chemistry

Design Principles for Pyrrolidine-Sulfonic Acid Based Chemosensors

The design of chemosensors based on the 4-(pyrrolidin-1-yl)benzenesulfonic acid framework leverages the principles of donor-acceptor (D-A) chromophores. In this arrangement, the pyrrolidine (B122466) ring acts as a potent electron donor (D) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system. Conversely, the sulfonic acid group, directly attached to the benzene (B151609) ring, serves as an effective electron-withdrawing group (A). researchgate.net This D-A structure is fundamental to the molecule's potential as a signaling unit in a chemosensor.

The core design principles for chemosensors incorporating this scaffold include:

Analyte-Specific Binding Site: To achieve selectivity, a specific binding site for the target analyte is often incorporated into the sensor's structure. For this compound, the sulfonic acid group itself can act as a binding site for cations through electrostatic interactions or coordination. rsc.org The pyrrolidine nitrogen could also potentially coordinate with certain metal ions. rsc.org

Signal Transduction Mechanism: The binding of an analyte must trigger a measurable change in the molecule's photophysical properties. For D-A systems like this, the primary mechanism is often Intramolecular Charge Transfer (ICT). nih.gov

Solubility and Biocompatibility: The sulfonic acid group imparts water solubility, which is advantageous for applications in aqueous environments, including biological systems. rsc.org

Sensing Mechanisms, including Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE)

The chemosensing capabilities of this compound and its derivatives are primarily governed by photophysical processes such as Intramolecular Charge Transfer (ICT) and, in some contexts, Aggregation-Induced Emission (AIE).

Intramolecular Charge Transfer (ICT):

The D-A nature of this compound makes it a prime candidate for exhibiting ICT. Upon photoexcitation, an electron is transferred from the electron-rich pyrrolidine moiety (the donor) to the electron-deficient benzenesulfonic acid part (the acceptor). researchgate.net This process leads to the formation of an excited state with a large dipole moment. nih.gov

The key to its sensing application lies in how an external stimulus, such as the binding of an analyte, modulates this ICT process. For instance, the coordination of a metal ion to the sulfonic acid group can alter the electron-withdrawing strength of the acceptor, thereby influencing the energy of the ICT state and leading to a change in the fluorescence emission wavelength or intensity. nih.govwikipedia.org The sensitivity of the ICT process to the local environment also gives rise to solvatochromism, where the emission color changes with the polarity of the solvent. rsc.org

Aggregation-Induced Emission (AIE):

While ICT is an intrinsic property of the single molecule, AIE is a phenomenon observed in the aggregated state. nih.gov Molecules that are weakly or non-emissive in dilute solutions can become highly fluorescent upon aggregation. This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.

For a relatively simple molecule like this compound, pronounced AIE behavior is less likely on its own. However, it could be a component of a larger molecular system designed to exhibit AIE. For example, if incorporated into a larger, more sterically hindered structure, its aggregation could be induced by the presence of a specific analyte, leading to a "turn-on" fluorescence signal.

Selective Detection of Target Analytes (e.g., Ions, Small Molecules)

The structural features of this compound suggest its potential for the selective detection of various analytes, primarily ions and potentially small molecules.

Ion Detection:

The negatively charged sulfonate group provides a natural binding site for cations. Chemosensors based on polypyrrole doped with benzenesulfonic acid have demonstrated the capability to detect heavy metal ions like Pb(II) and Cu(II) through fluorescence quenching. rsc.org The interaction of these metal ions with the sulfonate groups on the polymer backbone was responsible for the observed response. Similarly, the sulfonic acid moiety in this compound could facilitate the detection of various metal ions.

Furthermore, pyrrole (B145914) and its derivatives have been successfully employed in the design of fluorescent probes for a range of metal ions. rsc.org The nitrogen atom of the pyrrolidine ring could also participate in the coordination of metal ions, potentially leading to a chelation effect that enhances selectivity.

Small Molecule Detection:

The detection of small neutral molecules is also conceivable. For instance, fluorescent probes containing boronic acids are widely used for the detection of saccharides and other diol-containing molecules. While this compound does not inherently contain a boronic acid, it serves as a versatile scaffold for further functionalization.

Additionally, derivatives of aniline, a core component of this molecule, have been used to create sensors for various small molecules. The principle often involves a reaction between the analyte and the sensor that alters the electronic properties of the system, leading to a change in fluorescence.

Spectroscopic Responses and Signal Transduction in Chemosensing Applications

The interaction of a chemosensor based on this compound with a target analyte is expected to produce a distinct and measurable spectroscopic response. This signal transduction is the final step in the sensing process.

Fluorescence Spectroscopy:

Fluorescence is a highly sensitive technique for chemosensing. The binding of an analyte can lead to several types of fluorescence responses:

Fluorescence Quenching ("Turn-off"): The fluorescence intensity of the sensor decreases upon binding to the analyte. This can occur through various mechanisms, including photoinduced electron transfer from the sensor to the analyte or energy transfer. The detection of Pb(II) and Cu(II) by a benzenesulfonic acid-doped polypyrrole sensor is an example of a turn-off response. rsc.org

Fluorescence Enhancement ("Turn-on"): The fluorescence intensity increases upon analyte binding. This is often due to the suppression of a quenching mechanism that is active in the free sensor. For example, if the pyrrolidine nitrogen's lone pair is involved in photoinduced electron transfer (PET) quenching of the fluorophore, its coordination to a metal ion could block this process and "turn on" the fluorescence.

Ratiometric Sensing: The sensor exhibits two distinct emission bands, and the ratio of their intensities changes upon analyte binding. This provides a self-calibrating signal that is less susceptible to environmental fluctuations and instrument variations.

UV-Visible Absorption Spectroscopy:

Changes in the electronic structure of the chemosensor upon analyte binding can also be monitored by UV-Visible absorption spectroscopy. The binding event can cause a shift in the absorption maximum (a chromogenic shift) or a change in the molar absorptivity. This can result in a visible color change, allowing for colorimetric detection.

The table below summarizes the potential spectroscopic responses of a chemosensor based on this compound upon interaction with different types of analytes, based on the behavior of analogous systems.

| Analyte Type | Potential Binding Site | Likely Sensing Mechanism | Expected Spectroscopic Response | Reference Analogy |

| Metal Cations (e.g., Pb²⁺, Cu²⁺) | Sulfonic acid group, Pyrrolidine nitrogen | ICT modulation, Fluorescence quenching | Decrease in fluorescence intensity ("turn-off") | rsc.org |

| Other Metal Cations | Pyrrolidine nitrogen, Sulfonic acid group | Chelation-Enhanced Fluorescence (CHEF) | Increase in fluorescence intensity ("turn-on") | rsc.org |

| Protons (pH sensing) | Pyrrolidine nitrogen, Sulfonate group | ICT modulation | Shift in absorption and/or emission wavelength | wikipedia.org |

| Small Organic Molecules | Functional groups introduced onto the scaffold | Reaction-based sensing | Change in fluorescence or color |

Catalytic Applications

Pyrrolidine-Derived Organocatalysis and its Mechanistic Insights

The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of modern organocatalysis, largely popularized by the success of proline and its derivatives. researchgate.netresearchgate.net The catalytic prowess of the pyrrolidine moiety stems from its ability to react with carbonyl compounds, such as aldehydes and ketones, to form highly reactive enamine or dienamine intermediates.

This process begins with the nucleophilic attack of the secondary amine of the pyrrolidine ring on the carbonyl carbon, followed by dehydration, to generate the enamine. This conversion effectively raises the energy of the highest occupied molecular orbital (HOMO) of the substrate, transforming the otherwise electrophilic carbonyl compound into a potent nucleophile. This "activation" allows the substrate to participate in a variety of subsequent reactions, such as additions to electrophiles.

In the context of bifunctional catalysts, such as those derived from pyrrolidine and squaramide, computational studies using DFT methods have elucidated the intricate modes of action. nih.govnih.gov These studies reveal that the pyrrolidine-derived dienamine intermediates are stabilized and their reactivity is modulated by non-covalent interactions, such as hydrogen bonding and π-π stacking, with other parts of the catalyst scaffold. nih.gov This cooperative action is fundamental to achieving high levels of stereocontrol in asymmetric transformations.

Role of the Sulfonic Acid Moiety in Enhancing Catalytic Activity and Selectivity

The sulfonic acid group (–SO₃H) is a strong Brønsted acid, a feature that significantly complements the nucleophilic character of the pyrrolidine ring in a bifunctional catalyst. rsc.org Its primary role is to act as an electrophile activator. By donating a proton or forming a hydrogen bond with the electrophilic reactant in a given transformation, the sulfonic acid moiety lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the electrophile. This activation renders the electrophile more susceptible to nucleophilic attack by the enamine intermediate generated by the pyrrolidine ring.

This dual activation—the pyrrolidine activating the nucleophile and the sulfonic acid activating the electrophile—is the hallmark of synergistic catalysis. This intramolecular cooperation can lead to significantly enhanced reaction rates and selectivities compared to using two separate catalysts for the individual activations. Furthermore, the acidic group can participate in stabilizing the transition state, often through a network of hydrogen bonds, which can be crucial for achieving high levels of stereoselectivity. mdpi.com In solid-supported sulfonic acid catalysts, the density and accessibility of these acidic sites are critical factors influencing catalytic efficiency and product selectivity. google.com

Asymmetric Catalysis with Chiral Pyrrolidine-Sulfonic Acid Scaffolds

The true potential of organocatalysts like 4-(pyrrolidin-1-YL)benzenesulfonic acid is realized in the realm of asymmetric synthesis. By utilizing a chiral pyrrolidine backbone, it is possible to create a chiral environment around the catalytic centers, thereby directing the formation of one enantiomer of the product over the other. The development of chiral pyrrolidine-containing scaffolds has been a major focus in asymmetric organocatalysis. nih.govnih.gov

In a chiral bifunctional catalyst, the fixed spatial relationship between the chiral pyrrolidine and the sulfonic acid group creates a well-defined chiral pocket. When the enamine intermediate and the activated electrophile are brought together within this pocket, the steric and electronic properties of the chiral scaffold favor one transition state geometry over its diastereomeric counterpart, leading to an enantiomerically enriched product.

A notable example is the use of chiral pyrrolidinyl-sulfamide derivatives in the asymmetric Michael addition of cyclohexanone (B45756) to nitroalkenes, which has yielded products with excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 95% ee). nih.gov Similarly, proline sulfonamides have been shown to be effective in a range of enantioselective C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. These examples underscore the power of combining a chiral pyrrolidine with a sulfonamide or sulfonic acid moiety to achieve high levels of stereocontrol.

Applications in Diverse Organic Transformations

The bifunctional nature of pyrrolidine-sulfonic acid catalysts makes them suitable for a wide range of organic transformations where both a nucleophile and an electrophile need to be activated simultaneously. Based on the reactivity of analogous catalyst systems, this compound is expected to be an effective catalyst for reactions such as:

Michael Additions: The conjugate addition of nucleophiles (generated from ketones or aldehydes via enamine formation) to α,β-unsaturated compounds like nitroalkenes or enones.

Aldol Reactions: The reaction between an enamine or enolate equivalent and an aldehyde or ketone to form a β-hydroxy carbonyl compound.

Mannich Reactions: A three-component reaction involving an aldehyde, an amine, and a carbonyl compound that can form an enol.

Aza-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an imine to form a tetrahydropyridine (B1245486) derivative.

The table below summarizes the performance of analogous chiral pyrrolidine-sulfonamide catalysts in various asymmetric reactions, illustrating the potential of this catalyst class.

| Catalyst Type | Reaction | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Pyrrolidinyl-Sulfamide | Michael Addition | Cyclohexanone and β-Nitrostyrene | 98:2 | 92% |

| Chiral Pyrrolidinyl-Sulfamide | Michael Addition | Cyclohexanone and (E)-1-nitro-3-phenylprop-1-ene | 99:1 | 95% |

| Proline Aryl Sulfonamide | Aldol Reaction | Acetone and p-Nitrobenzaldehyde | - | High |

| Proline Aryl Sulfonamide | Mannich Reaction | Aldehydes, Anilines, and Ketones | High | High |

Data derived from studies on analogous pyrrolidinyl-sulfamide and proline sulfonamide catalysts. nih.gov

Interdisciplinary Research Perspectives

Integration with Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern synthetic chemistry. ethernet.edu.et The synthesis of 4-(pyrrolidin-1-yl)benzenesulfonic acid and its derivatives presents an opportunity to apply these principles. Key areas for integration include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This could involve exploring catalytic approaches to a key bond-forming reaction, thereby minimizing the generation of stoichiometric waste. ethernet.edu.et

Use of Safer Solvents and Reagents: Traditional sulfonylation and aromatic substitution reactions often employ harsh reagents and volatile organic solvents. Future research could focus on developing syntheses that utilize greener solvent alternatives, such as water or bio-based solvents, and milder, more selective reagents. ethernet.edu.et

Catalysis: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry. ethernet.edu.et Research into catalytic methods for the synthesis of substituted benzenesulfonic acids could lead to more efficient and environmentally benign production methods.

The development of probes for related compounds has highlighted the potential for reactions that are highly atom-economical and align with green chemistry principles. nih.gov Similar approaches could be envisioned for the synthesis of this compound.

Potential as Probes in Mechanistic Studies of Chemical Reactions

The structure of this compound makes it a candidate for use as a molecular probe in the study of chemical reaction mechanisms. The distinct electronic properties of the sulfonyl group and the pyrrolidinyl moiety can be exploited to investigate reaction intermediates and transition states.

For instance, a related compound has been developed as a specific fluorescent probe for pyrrolidine (B122466), where a chemical reaction leads to a detectable change in fluorescence. nih.gov This demonstrates the principle of using such molecules to monitor specific chemical interactions. The pyrrolidinyl group in this compound could similarly act as a reactive or recognition site in mechanistic investigations.

The sulfonic acid group, with its strong electron-withdrawing nature, significantly influences the electronic environment of the benzene (B151609) ring. This property can be harnessed to study:

Reaction Kinetics: By systematically modifying the substituents on the aromatic ring, a series of probes could be developed to study the electronic effects on reaction rates, providing insights into the transition state structure.

Binding Interactions: The compound could be used to probe the binding sites of enzymes or receptors where electrostatic or hydrogen bonding interactions with a sulfonate group are important.

Future Avenues in Chemical Biology Research

While detailed biological activities are beyond the scope of this article, the structural motifs present in this compound suggest potential avenues for its use in chemical biology research. Chemical biology aims to use chemical tools to understand and manipulate biological systems.

Derivatives of this compound, such as phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and their corresponding sulfonamides, have been designed as agents that interact with biological macromolecules. nih.gov This suggests that the core structure of this compound can serve as a scaffold for the development of new chemical tools. Future research in this area could focus on:

Scaffold Development: Utilizing the 4-(pyrrolidin-1-yl)benzenesulfonyl moiety as a starting point for the synthesis of libraries of related compounds for screening in various biological assays.

Probe Design: Functionalizing the molecule with reporter groups (e.g., fluorophores, biotin) to create probes for identifying and characterizing new biological targets. The development of a fluorescent probe for pyrrolidine itself showcases the feasibility of this approach. nih.gov

Advanced Computational-Experimental Integration in Discovery and Design

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. The study of this compound and its analogs is well-suited to this integrated approach.

In Silico Design: Computational methods, such as molecular docking and quantum mechanical calculations, can be used to predict the properties and potential interactions of new derivatives. For example, docking assays have been successfully used to predict the binding affinity of related phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate derivatives to their biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies: By combining the synthesis and experimental testing of a series of analogs with computational modeling, researchers can build robust SAR models. These models can then guide the design of new compounds with improved properties. The investigation of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and benzenesulfonamides serves as a prime example of this strategy. nih.gov

Physicochemical Property Prediction: Computational tools can predict key physicochemical properties (e.g., solubility, lipophilicity) that are critical for a compound's suitability for various applications. nih.gov

This integrated approach can accelerate the discovery and design process, leading to the development of new molecules with tailored functions more efficiently.

Q & A

Q. Example Reaction Pathway :

Sulfanilic acid → Diazotization → Coupling with pyrrolidine intermediate → Purification via column chromatography [[13]].

Advanced: How can NMR spectroscopy resolve tautomeric equilibria in benzenesulfonic acid derivatives?

Answer:

Tautomeric forms (e.g., keto-enol or azo-hydrazone) are identified using:

- 1H NMR : Distinct chemical shifts for N–H protons (δ 8.95–10.42 ppm) and aromatic protons indicate tautomeric states .

- 13C NMR : Carbonyl (C=O) signals at ~170 ppm confirm keto forms, while conjugated systems (C=N) appear at ~150 ppm .

- Variable Temperature (VT) NMR : Monitors dynamic equilibria by tracking signal splitting at different temperatures .

Q. Example HPLC Conditions :

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | Methanol:Buffer (65:35) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Advanced: How do computational docking studies elucidate biological interactions of sulfonic acid derivatives?

Answer:

- Molecular Docking : Software like AutoDock Vina predicts binding affinities (ΔG) between sulfonic acid derivatives and target proteins (e.g., antimicrobial enzymes). For example, a derivative with a pyrazole ring showed a ΔG of −8.2 kcal/mol against E. coli DNA gyrase .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., sulfonic acid for solubility, pyrrolidine for target binding) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Basic: How does the sulfonic acid group influence physicochemical properties?

Answer:

The –SO₃H group:

- Enhances solubility : High polarity enables aqueous solubility (>50 mg/mL in pH 7.4 buffer) .

- Modulates reactivity : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position .

- Stabilizes charges : Facilitates salt formation (e.g., sodium salts for improved crystallinity) .

Q. Comparison of Solubility :

| Derivative | Solubility in Water (mg/mL) |

|---|---|

| This compound | 52.3 ± 1.2 |

| Benzenesulfonamide analog | 18.7 ± 0.9 |

Advanced: What structural modifications enhance antimicrobial activity in these compounds?

Answer:

- Azo Linkages (–N=N–) : Derivatives like 4-[(2-hydroxynaphthyl)azo]benzenesulfonic acid show broad-spectrum activity (MIC: 2–8 µg/mL against S. aureus) due to intercalation with microbial DNA .

- Heterocyclic Additions : Pyrazole or imidazole rings improve membrane permeability (e.g., logP reduction from 2.1 to 1.4) .

- Fluorine Substitution : 2-Fluorophenyl groups increase lipophilicity and target selectivity (IC₅₀: 0.7 µM vs. COX-2) .

Q. Structure-Activity Relationship (SAR) :

| Modification | Antimicrobial MIC (µg/mL) | logP |

|---|---|---|

| Parent compound | 32 | 2.1 |

| + Pyrazole ring | 8 | 1.4 |

| + Azo group | 4 | 1.8 |

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

- FT-IR : Sulfonic acid S=O stretches at 1180–1120 cm⁻¹ and 1040–1000 cm⁻¹ .

- UV-Vis : Azo derivatives absorb at λₘₐₓ 450–500 nm (ε > 10⁴ L/mol·cm) due to π→π* transitions .

- X-ray Crystallography : Resolves bond lengths (e.g., S–O = 1.43 Å) and dihedral angles (e.g., 85° between benzene and pyrrolidine) .

Advanced: How are benzenesulfonic acid derivatives applied in protein oxidation studies?

Answer:

- Tyrosine Modification : 4-(Aminomethyl)benzenesulfonic acid reacts selectively with oxidized tyrosine residues, enabling quantification via fluorescence (λₑₓ/λₑₘ = 340/420 nm) .

- Aggregation Monitoring : Sulfonic acid groups stabilize proteins, reducing β-sheet formation (Thioflavin T assay: 40% decrease in aggregation) .

- Immunogenicity Analysis : ELISA detects antibodies against oxidized protein-sulfonic acid adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.